碳酸苯基(4-硝基苯基)酯

描述

The compound of interest, "Carbonic acid, p-nitrophenyl phenyl ester," is related to the field of carbonic anhydrases and their esterase activities, as well as the synthesis and polymerization of peptide p-nitrophenyl esters. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide. They are known to have esterase activity, which allows them to act on esters, such as p-nitrophenyl acetates . The synthesis of peptide p-nitrophenyl esters involves the mixed carbonic anhydride method and these esters serve as intermediates in peptide coupling reactions or in the polymerization to form sequential polypeptides .

Synthesis Analysis

The synthesis of p-nitrophenyl esters, particularly benzyloxycarbonyl peptide p-nitrophenyl esters, is achieved through the mixed carbonic anhydride method. This method utilizes amino acid or peptide p-nitrophenyl esters as amino components. The removal of the N-protecting group from these esters allows for the creation of higher peptide active esters, which are then used in further peptide coupling reactions or polymerized to form polypeptides. The synthesis process has its own set of advantages and limitations, which are important to consider in the context of chemical synthesis .

Molecular Structure Analysis

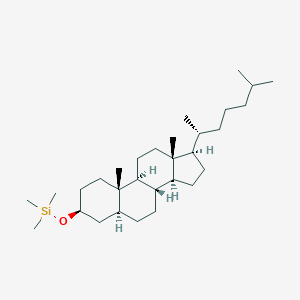

While the specific molecular structure of "Carbonic acid, p-nitrophenyl phenyl ester" is not detailed in the provided papers, the structure of related compounds, such as benzyloxycarbonyl peptide p-nitrophenyl esters, is implied to be significant for their reactivity and utility in synthesis. The presence of the p-nitrophenyl group is indicative of potential reactivity due to the electron-withdrawing nature of the nitro group, which can affect the ester's behavior in chemical reactions .

Chemical Reactions Analysis

The esterase activity of carbonic anhydrases on p-nitrophenyl acetates is an example of a chemical reaction involving p-nitrophenyl esters. Enzyme C shows higher activity for the hydrolysis of p-nitrophenyl acetate compared to Enzyme B. The reaction kinetics follow Michaelis-Menten kinetics within a certain substrate concentration range and exhibit pH-dependent behavior. The enzymes are also subject to inhibition by various agents such as monovalent anions, acetazolamide, and alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of p-nitrophenyl esters are influenced by their molecular structure and the presence of functional groups. The solubility of these esters is limited, which restricts the range of substrate concentrations that can be studied. The pH-activity curves for the esterase activity of carbonic anhydrases on these esters are sigmoidal, with activity increasing significantly around pH 9. The Km values for the enzymes are nearly pH-independent, suggesting that the pH dependence of the activity curves reflects the catalytic center activity rather than substrate affinity. The inhibition patterns of the enzymes by anions, acetazolamide, and alcohols provide insights into the physical interactions and binding sites that are not related to the zinc ion, which is a common cofactor in carbonic anhydrases .

科学研究应用

生物分子的间接放射氟化

4-硝基苯基活化酯,例如碳酸苯基(4-硝基苯基)酯,是生物分子间接放射氟化的优良合成子 . 该过程涉及使用 18F 标记的活化酯对生物分子进行酰化,这是一种间接放射标记的标准方法 . 18F 标记的活化酯的制备通常是一个复杂的多步过程 . 然而,使用 4-硝基苯基 (PNP) 活化酯可以在一步内快速制备 18F 标记的酰化合成子 .

PNP 活化酯的比较研究

对 PNP 活化酯和常用的 2,3,5,6-四氟苯基 (TFP) 活化酯在直接放射氟化条件下的比较研究已经进行 . 这项研究展示了这些酯的相对酰化行为 . 研究发现,PNP 酯在直接放射氟化条件下表现出优越性,具有良好的酰化动力学 .

PNP 和 TFP 酯的合成

已经尝试合成 4-甲氧基苯基碘鎓苯甲酸酯和 6-三甲基铵烟酸酯的 PNP 和 TFP 酯,作为直接放射氟化的前体 . 这项研究展示了 18F 标记的合成子的 PNP 活化酯在随后对生物分子进行放射标记中的应用 .

酯交换催化剂

作用机制

Target of Action

The primary targets of Carbonic Acid Phenyl(4-nitrophenyl) Ester are enzymes that can catalyze the hydrolysis of ester bonds . These enzymes, such as esterases, play a crucial role in various biochemical processes, including the metabolism of lipids and proteins.

Mode of Action

The compound interacts with its targets through a process known as hydrolysis . In this process, water acts as a nucleophile, attacking the ester bond in the compound. This attack leads to the cleavage of the ester bond and the formation of a new bond with the oxygen of a water molecule . The result is the production of phenol and a carboxylic acid or its derivative .

Result of Action

The hydrolysis of Carbonic Acid Phenyl(4-nitrophenyl) Ester results in the production of phenol and a carboxylic acid or its derivative . These products can have various effects at the molecular and cellular level, depending on their specific properties and the context in which they are produced.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Carbonic Acid Phenyl(4-nitrophenyl) Ester. For instance, the pH of the environment can affect the rate of hydrolysis . In more alkaline conditions, the rate of hydrolysis can increase, leading to faster production of the hydrolysis products . Additionally, temperature, ionic strength, and the presence of other molecules can also influence the compound’s action.

属性

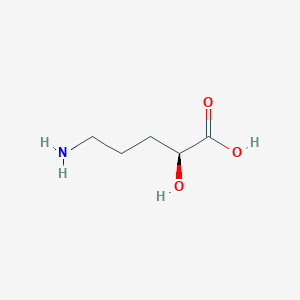

IUPAC Name |

(4-nitrophenyl) phenyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-13(18-11-4-2-1-3-5-11)19-12-8-6-10(7-9-12)14(16)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICMBPLBSCZBTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701269135 | |

| Record name | Carbonic acid, 4-nitrophenyl phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17175-11-0 | |

| Record name | Carbonic acid, 4-nitrophenyl phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17175-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, 4-nitrophenyl phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does the replacement of the oxygen atom in the carbonyl group of Carbonic acid, p-nitrophenyl phenyl ester with a sulfur atom affect its reactivity with amines?

A1: Replacing the oxygen atom in the carbonyl group with sulfur, forming 4-nitrophenyl phenyl thionocarbonate, leads to intriguing changes in reactivity. While generally less reactive towards strong bases, the thiono compound demonstrates higher reactivity with weakly basic amines like CF3CH2NH2. [] This difference arises from the nature of the C=S bond, which is more polarizable than the C=O bond. While this substitution decreases the rate of the initial nucleophilic attack (k1), it enhances the stability of the formed intermediate, increasing the k2/k-1 ratio. [] This highlights how subtle changes in the electrophilic center can fine-tune the reactivity of these compounds.

Q2: What insights have kinetic studies revealed about the mechanism of aminolysis for Carbonic acid, p-nitrophenyl phenyl ester and its thiono analogue?

A2: Kinetic studies employing a range of primary and secondary amines have illuminated the stepwise mechanism of aminolysis for both Carbonic acid, p-nitrophenyl phenyl ester and 4-nitrophenyl phenyl thionocarbonate. [, ] Curved Brønsted-type plots, observed for both compounds, suggest a change in the rate-determining step during the reaction. [, ] Interestingly, the reactions of the thiono compound with some amines displayed upward curving plots of kobs versus amine concentration, pointing to the formation of two intermediates: a zwitterionic tetrahedral intermediate and its deprotonated form. [] These findings underscore the complexity of the aminolysis mechanism and how it is influenced by both the nucleophile and the electrophilic center.

Q3: Does the type of amine (primary vs. secondary) influence the reactivity of Carbonic acid, p-nitrophenyl phenyl ester and its thiono analogue?

A3: Yes, the nature of the amine significantly impacts the reaction rates and pathways for both compounds. Studies have shown that secondary amines exhibit higher reactivity towards both Carbonic acid, p-nitrophenyl phenyl ester and its thiono analogue compared to primary amines with similar basicity. [] This difference is attributed to variations in the microscopic rate constants. For instance, secondary amines show a larger k1 value, indicating a faster initial nucleophilic attack, compared to isobasic primary amines for reactions with Carbonic acid, p-nitrophenyl phenyl ester. [] Conversely, in reactions with the thiono analogue, secondary amines exhibit larger k1 values but smaller k2/k-1 ratios compared to primary amines. [] This highlights the intricate interplay between steric and electronic effects governing the reactivity of these compounds with different amine nucleophiles.

Q4: How do alkali metal ions influence the ethanolysis reaction of O-aryl thionocarbonates?

A4: The presence of alkali metal ions can either catalyze or inhibit the ethanolysis of O-aryl thionocarbonates, and this effect differs significantly from their influence on the analogous C=O carbonates. [] For example, in the ethanolysis of O-4-nitrophenyl O-phenyl thionocarbonate, potassium ethoxide (EtOK) in the presence of 18-crown-6-ether (which complexes the potassium ion) exhibits a catalytic effect, while lithium ethoxide (EtOLi) shows inhibition. [] This contrasting behavior highlights the crucial role of the electrophilic center in dictating the interaction with metal ions and ultimately impacting the reaction rate. This knowledge can be crucial for optimizing reaction conditions and achieving desired outcomes in synthetic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B94768.png)